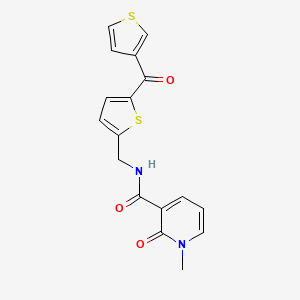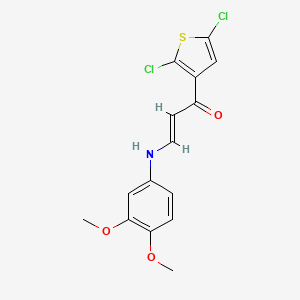
(E)-1-(2,5-dichloro-3-thienyl)-3-(3,4-dimethoxyanilino)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-1-(2,5-dichloro-3-thienyl)-3-(3,4-dimethoxyanilino)-2-propen-1-one" is a chalcone derivative, which is a class of compounds known for their diverse pharmacological properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related chalcone derivatives typically involves an aldol condensation reaction. For instance, a compound with a similar structure, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Another related compound, 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized through an aldol condensation of 3-acetyl-2,5-dimethythiophene and 2,4,5-trimethoxybenzaldehyde in methanolic NaOH at room temperature . These methods suggest that the compound of interest could potentially be synthesized through a similar aldol condensation reaction using appropriate precursors.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is typically confirmed using various spectroscopic techniques. In the case of the related compound mentioned earlier, IR and single crystal X-ray diffraction studies were used to confirm the structure . The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with those calculated using density functional theory (DFT) . This indicates that a combination of experimental and computational methods could be employed to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of chalcone derivatives can be inferred. Chalcones are known to undergo various chemical reactions, including cyclization, addition, and substitution reactions, due to the presence of the reactive α,β-unsaturated carbonyl system. The studies of related compounds could provide a basis for predicting the reactivity of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be explored through computational methods such as DFT. For example, the vibrational wavenumbers, first hyperpolarizability, and infrared intensities of a related compound were computed and reported . The stability of the molecule was analyzed using natural bond orbital (NBO) analysis, which provides information on hyper-conjugative interactions and charge delocalization . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis can be used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) maps can reveal the distribution of electron density . These computational analyses could be applied to "this compound" to predict its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
1. Environmental Remediation
Compounds with structural similarities to "(E)-1-(2,5-dichloro-3-thienyl)-3-(3,4-dimethoxyanilino)-2-propen-1-one" have been explored for their potential in environmental remediation, especially in degrading persistent organic pollutants. For example, microbial and enzymatic degradation methods have been reviewed for PCBs from e-waste-contaminated sites, highlighting the role of specific enzymes in breaking down complex pollutants (Khalid et al., 2021). Similar compounds could potentially be used as models or substrates to understand the degradation pathways of environmental contaminants.
2. Photophysics and Photochemistry
The study of photosensitive compounds, such as those containing the thiophene moiety, is crucial in developing new materials for photovoltaic applications and understanding the photophysics underlying their behavior. Research has focused on the photo-oxidation and crosslinking of photo-sensitized elastomers, indicating a potential area of application for similar compounds in creating new materials with desirable optical properties (Bousquet & Fouassier, 1987).
3. Analytical Chemistry
Thiophene derivatives have been utilized in analytical chemistry as redox mediators and sensors. They play a significant role in enhancing the degradation efficiency of recalcitrant compounds in wastewater treatment. The application of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the treatment of various organic pollutants, pointing towards a potential application for structurally related compounds in enhancing the sensitivity and selectivity of analytical methods (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-20-12-4-3-9(7-13(12)21-2)18-6-5-11(19)10-8-14(16)22-15(10)17/h3-8,18H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHAPUJXTAIKIZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)
![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)
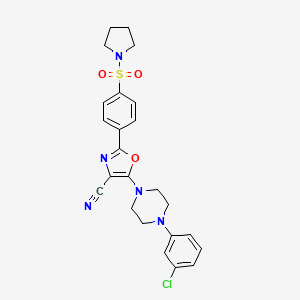

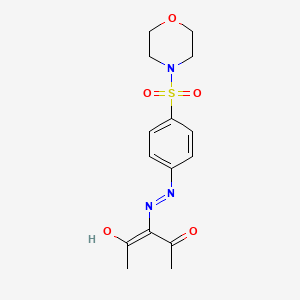
![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)
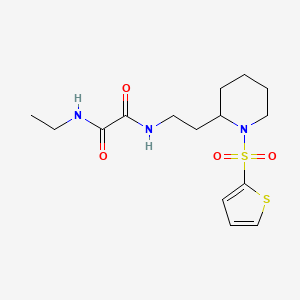
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)
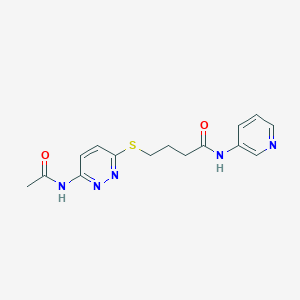
![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)
